

Application Notes and Protocols: Swern Oxidation of N-Boc-prolinol

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Compound of Interest

Compound Name: (S)-(-)-N-Boc-prolinol

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Abstract

This document provides a comprehensive experimental procedure for the Swern oxidation of N-Boc-L-prolinol to its corresponding aldehyde, N-Boc-L-prolinal. The Swern oxidation is a widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.^{[1][2]} It is particularly valued for its compatibility with a wide range of functional groups and its ability to be performed under gentle, low-temperature conditions, which minimizes side reactions such as racemization, a critical consideration for chiral substrates like N-Boc-prolinol.^{[3][4]} This protocol details the necessary reagents, step-by-step methodology, purification techniques, and expected outcomes.

Introduction

The oxidation of N-Boc-prolinol to N-Boc-prolinal is a key transformation in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceutical drug development. The resulting aldehyde is a versatile building block for various subsequent reactions. The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.^{[1][2]} The reaction is conducted at cryogenic temperatures (typically -78 °C) and quenched with a hindered amine base, such as triethylamine or diisopropylethylamine (Hünig's base), to yield the desired aldehyde.^{[1][5]} The byproducts of this reaction, including dimethyl sulfide, carbon monoxide, and carbon dioxide, are volatile and can be readily removed, simplifying purification.^[1] However, due to the generation of toxic carbon monoxide and the

foul odor of dimethyl sulfide, this procedure must be carried out in a well-ventilated fume hood.

[\[1\]](#)[\[5\]](#)

Experimental Protocol

This protocol is adapted from established literature procedures for the Swern oxidation of N-Boc-protected amino alcohols.[\[6\]](#)

Materials:

- (S)-(-)-N-Boc-2-Prolinol (N-Boc-L-prolinol)
- Oxalyl chloride ((COCl)₂)
- Dimethyl sulfoxide (DMSO)
- Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (CH₂Cl₂), anhydrous
- Water (H₂O), deionized
- Sodium sulfate (Na₂SO₄), anhydrous
- Ethyl acetate (EtOAc)
- Hexanes
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnels
- Low-temperature thermometer
- Dry ice/acetone or cryocooler bath
- Separatory funnel

- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Activator Formation: To a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (3.0 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel, ensuring the internal temperature does not exceed -60 °C.^[5] Stir the resulting mixture for 10-15 minutes at -78 °C.
- Alcohol Addition: A solution of (S)-(+)-N-Boc-2-Prolinol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the activated DMSO solution.^[6] The rate of addition should be controlled to maintain the reaction temperature at -78 °C. The mixture is stirred for an additional 20-30 minutes at this temperature.
- Base Quench: Triethylamine (4.0-5.0 equivalents) is added dropwise to the reaction mixture. ^[6] The addition of the base is exothermic, so careful control of the addition rate is necessary to keep the temperature below -60 °C. After the addition is complete, the reaction mixture is stirred for another 10 minutes at -78 °C and then allowed to warm to room temperature over approximately 30 minutes.^[6]
- Work-up: Quench the reaction by adding water to the flask.^[6] Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.^[6]
- Purification: Combine the organic layers and dry over anhydrous sodium sulfate.^[6] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.^[6] The crude N-Boc-L-prolinol can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 25% EtOAc/Hexanes) as the eluent.^[6]

Data Presentation

Parameter	Value	Reference
Starting Material	(S)-(+)-N-Boc-2-Prolinol	[6]
Product	(S)-(+)-N-Boc-2-Prolinal	[6]
Yield	99%	[6]
Purification Method	Silica Gel Chromatography (25% EtOAc/Hexanes)	[6]
Mass Spectrometry	ES (+) MS m/e = 200 (M+H)	[6]

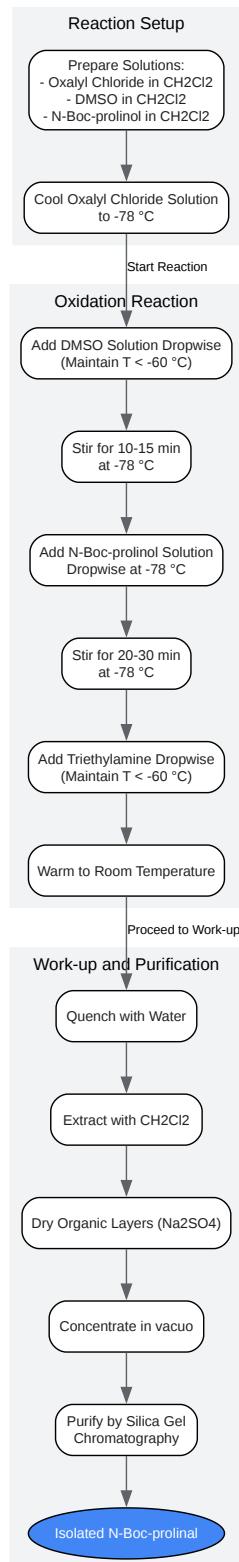
Safety Precautions

- The Swern oxidation should always be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the pungent, unpleasant odor of dimethyl sulfide. [1]
- Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.
- The reaction is conducted at very low temperatures (-78 °C). Use appropriate cryogenic gloves and exercise caution when handling dry ice and acetone.
- The reaction can be exothermic, particularly during the addition of DMSO and triethylamine. Maintain slow, controlled addition rates and monitor the internal temperature closely.
- Used glassware should be rinsed with bleach to oxidize the residual dimethyl sulfide, which is responsible for the strong odor.[1]

Visualizations

Experimental Workflow

Swern Oxidation of N-Boc-prolinol Workflow

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